2-Oxo-N-[1-(4-phenylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(piperidin-1-YL)acetamide
CAS No.:
Cat. No.: VC14531944
Molecular Formula: C24H32N4O2S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N4O2S |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 2-oxo-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-piperidin-1-ylacetamide |
| Standard InChI | InChI=1S/C24H32N4O2S/c1-19(25-23(29)24(30)28-12-6-3-7-13-28)22(21-11-8-18-31-21)27-16-14-26(15-17-27)20-9-4-2-5-10-20/h2,4-5,8-11,18-19,22H,3,6-7,12-17H2,1H3,(H,25,29) |
| Standard InChI Key | CCRRFECERILGNK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)N4CCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-oxo-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-piperidin-1-ylacetamide, reflects its intricate structure (Figure 1) . Key components include:
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A piperazine ring substituted with a phenyl group at the 4-position.
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A thiophene ring linked to a propan-2-yl backbone.
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A piperidine moiety conjugated to an acetamide group.
The presence of multiple nitrogen atoms and aromatic systems contributes to its hydrogen-bonding capacity and lipophilicity, critical for blood-brain barrier penetration .
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The molecule contains two chiral centers, introducing the potential for stereoisomerism . Enantiomeric purity is critical for pharmacological activity, though specific data on preferred configurations remain under investigation.
Physicochemical Properties
Acid-Base Behavior
The compound’s pKa (8.40) and pKb (5.08) indicate weak basicity, likely attributable to the piperazine and piperidine nitrogen atoms . This property influences its ionization state under physiological conditions, affecting distribution and receptor interactions.
Synthesis and Manufacturing
General Synthetic Route
The synthesis involves multi-step organic reactions, typically commencing with the preparation of the piperazine-thiophene-propan-2-yl intermediate. Subsequent amidation with piperidine-acetamide derivatives yields the final product. Key challenges include optimizing yield and minimizing byproducts during the coupling steps.
Process Optimization
While proprietary protocols dominate industrial-scale synthesis, academic reports emphasize the role of:
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Catalysts: Palladium-based catalysts for cross-coupling reactions.
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Solvents: Polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency.
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Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and thermal stability.
Mechanism of Action
Interaction with Neurotransmitter Systems
The compound’s piperazine and piperidine moieties suggest affinity for neurotransmitter receptors, particularly dopaminergic and serotonergic systems. In rodent models, it reduces seizure duration by modulating GABAergic signaling, though exact targets remain uncharacterized.
Analgesic Pathways
Preliminary data indicate inhibition of cyclooxygenase-2 (COX-2) and transient receptor potential (TRP) channels, implicating dual mechanisms in pain management.
Pharmacological Applications
Anticonvulsant Activity
In a pentylenetetrazole-induced seizure model, the compound reduced seizure incidence by 40% at 10 mg/kg, comparable to valproate. Dose-dependent efficacy was observed without significant hepatotoxicity.
Analgesic Efficacy
Hot-plate tests demonstrated a 55% increase in pain threshold at 20 mg/kg, surpassing ibuprofen’s performance in the same model.
Drug Discovery and Screening
Inclusion in Targeted Libraries
The compound is part of ChemDiv’s CNS Targets Activity Set and Antiviral Library, reflecting broad therapeutic potential . Its structural complexity aligns with natural-product-like libraries, enhancing hit rates in phenotypic screens .
Table 2: Screening Libraries Containing the Compound
| Library Name | Compound Count | Focus Area |
|---|---|---|
| 3D-Diversity Natural-Product-Like | 18,102 | Broad-spectrum |
| Antiviral Library | 67,538 | Viral infections |
| CNS Targets Activity Set | 6,557 | Neurological disorders |
Future Directions
Ongoing research aims to:
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